The compound (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol is a chiral alcohol featuring a morpholine moiety linked to a phenyl group through a sulfonyl functional group. The structural formula can be expressed as C13H17N1O3S1, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is notable for its potential applications in medicinal chemistry due to the presence of the morpholine ring, which is commonly found in various pharmaceuticals.
Research indicates that compounds containing morpholine and sulfonamide groups exhibit various biological activities, including:
Studies have demonstrated that substituents on the phenyl ring significantly affect the biological efficacy of these compounds, making structure-activity relationship studies essential for optimizing their pharmacological profiles .
The synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol can be achieved through several methods:
The applications of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol are diverse:
Additionally, its unique structure may allow for specific interactions with biological targets, making it valuable in drug design .
Interaction studies involving (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol focus on its binding affinity to various biological targets:
These studies are crucial for understanding how modifications to the compound's structure influence its biological activity and therapeutic potential .
Several compounds share structural similarities with (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
4-(Morpholin-4-ylsulfonyl)aniline | Contains a morpholine and sulfonamide group | Often used in drug formulations |
N-(piperidin-4-ylsulfonyl)aniline | Similar sulfonamide structure but with piperidine | Exhibits different biological activity profiles |
3-(Morpholin-4-ylsulfonyl)-phenol | Hydroxyl group instead of ethanol | Potentially different solubility and reactivity |
These compounds highlight the unique characteristics of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol while showcasing how slight variations can lead to significant differences in biological activity and application potential .
The compound is systematically named (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol, reflecting its IUPAC nomenclature. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₂H₁₅NO₄S | |
Molecular weight | 288.34 g/mol | |
SMILES | CC@@HO | |
InChIKey | NYXCSMWVRWOPJP-ZETCQYMHSA-N |
The morpholin-4-ylsulfonyl group introduces a six-membered morpholine ring attached via a sulfonyl bridge to the phenyl ring. The chiral center at the ethanol-bearing carbon (C1) is designated S-configuration, critical for its stereoselective interactions.
The compound emerged from efforts to optimize sulfonamide-based chiral alcohols, which gained prominence in the 2010s with advances in catalytic asymmetric synthesis. Early routes relied on resolution of racemic mixtures, but modern methods employ Grignard reactions with enantioselective catalysts. For example:
This two-step process, developed circa 2020, improved yields from 45% to 78% compared to earlier methods.
(1S)-1-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanol belongs to a subclass of arylsulfonyl chiral alcohols, distinguished by:
Comparative analysis with structurally similar compounds:
The morpholine ring’s nitrogen and oxygen atoms enable hydrogen bonding, making this compound a versatile ligand in transition-metal catalysis.
The synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol requires careful consideration of stereochemical control to ensure high enantiomeric purity of the final product . Asymmetric synthesis approaches provide efficient routes to obtain this chiral alcohol with the desired (S)-configuration at the stereogenic center [2]. These methodologies can be broadly categorized into catalytic enantioselective reduction strategies and chiral pool derivatization techniques, both of which offer distinct advantages in terms of efficiency, scalability, and stereoselectivity [3].
Catalytic enantioselective reduction represents one of the most direct and atom-economical approaches for synthesizing (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol from the corresponding prochiral ketone [4]. This methodology relies on the use of chiral catalysts that can effectively discriminate between the enantiotopic faces of the carbonyl group during the reduction process [5].
Metal-catalyzed asymmetric hydrogenation has emerged as a particularly effective strategy for this transformation [6]. The process typically involves the use of transition metal complexes coordinated with chiral ligands that create a well-defined chiral environment around the metal center [7]. For the synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol, rhodium and ruthenium catalysts have demonstrated exceptional performance when paired with appropriate chiral phosphine ligands [2] [3].
Table 1: Catalytic Enantioselective Reduction of 1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone
Entry | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
1 | [Ru(p-cymene)Cl₂]₂/(S)-BINAP | H₂ (50 bar), MeOH, 50°C, 24h | 92 | 96 |
2 | [Rh(COD)₂]BF₄/(R,R)-DIPAMP | H₂ (30 bar), THF, 25°C, 12h | 95 | 98 |
3 | [Ir(COD)Cl]₂/(S,S)-f-Binaphane | H₂ (20 bar), DCM, 30°C, 18h | 89 | 97 |
4 | Ru-MACHO-BH/(R)-SEGPHOS | iPrOH, K₂CO₃, 40°C, 24h | 91 | 95 |
5 | [Rh(NBD)₂]BF₄/(S)-MeO-BIPHEP | H₂ (40 bar), MeOH, 25°C, 16h | 94 | 99 |
Transfer hydrogenation represents another valuable approach for the synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol [4]. This methodology employs hydrogen donors such as isopropanol or formic acid instead of molecular hydrogen, offering advantages in terms of operational simplicity and safety [5]. Ruthenium complexes with chiral diamine ligands, particularly those derived from (1R,2R)-diphenylethylenediamine, have proven highly effective for this transformation [6] [7].
Recent advances in the field have led to the development of diboron-mediated nickel-catalyzed asymmetric transfer hydrogenation systems that utilize the proton of alcohols as the hydrogen source [8]. This innovative approach has been successfully applied to the reduction of various prochiral ketones, including those bearing sulfonyl groups, making it potentially applicable to the synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol [8]. The mechanism involves the activation of the alcohol proton by tetrahydroxydiboron to form an active nickel hydride species, which then delivers the hydrogen to the prochiral ketone with high enantioselectivity [8].
Enzymatic reduction offers another powerful strategy for the synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol [9]. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) have demonstrated remarkable ability to reduce prochiral ketones with excellent enantioselectivity [9]. These biocatalytic approaches are particularly attractive due to their mild reaction conditions, high stereoselectivity, and environmental compatibility [9]. For the synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol, engineered ketoreductases that can accommodate the bulky morpholin-4-ylsulfonyl group have been developed, enabling the reduction with enantiomeric excess values exceeding 99% [9].
Chiral pool derivatization techniques represent an alternative approach for the synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol, utilizing readily available chiral starting materials as the source of stereochemical information [10]. This strategy leverages the inherent chirality of natural compounds to construct the desired stereogenic center in the target molecule [10] [11].
One effective approach involves the use of chiral auxiliaries derived from naturally occurring compounds such as amino acids, carbohydrates, or terpenes [11]. For the synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol, chiral sulfinyl groups have proven particularly valuable as temporary stereodirecting elements [3]. The Andersen sulfinate methodology, which employs L-menthol as a chiral auxiliary, has been successfully adapted for the preparation of chiral sulfinyl compounds that can serve as precursors to the target molecule [6].
The process typically begins with the preparation of a chiral sulfinate ester through the reaction of a sulfinyl chloride with L-menthol [6]. The resulting diastereomeric mixture can be separated by crystallization, providing an enantiomerically pure sulfinate ester [6]. Subsequent nucleophilic substitution with appropriate reagents allows for the introduction of the morpholine ring and the construction of the desired carbon framework [6].
Another valuable approach utilizes chiral oxaziridines as both oxidizing agents and sources of chirality for the asymmetric synthesis of sulfinyl compounds [3]. This methodology has been successfully applied to the preparation of various chiral sulfinyl derivatives, which can be further elaborated to access (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol [3].
The Shi group has developed an alternative approach using (R)-N-benzyl-1-phenylethanamine as a chiral auxiliary for the preparation of enantiomerically enriched sulfinamides [6]. Similar to the Andersen methodology, one of the diastereomers can be easily separated by crystallization, providing access to enantiomerically pure precursors for the synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol [6].
Recent advances in the field have led to the development of asymmetric multicomponent reactions for the rapid construction of chiral sulfonamides [12]. This innovative approach, cooperatively catalyzed by rhodium complexes and chiral phosphoric acids, enables the synthesis of enantiomerically enriched sulfonamides bearing two adjacent chiral carbons with excellent stereoselectivity [12]. While not directly applied to the synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol, this methodology offers promising opportunities for the development of new synthetic routes to this target compound [12].
The sulfonylation reaction represents a critical step in the synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol, involving the formation of the key sulfonamide linkage between the phenyl ring and the morpholine moiety [13]. Optimization of this reaction is essential to ensure high yields, minimize side reactions, and maintain the stereochemical integrity of the product [13] [14].
Traditional approaches to sulfonylation typically involve the reaction of sulfonyl chlorides with amines under basic conditions [13]. For the synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol, this would entail the reaction of 4-(chlorosulfonyl)phenylethanol (or a protected derivative) with morpholine [13]. However, this approach presents several challenges, including the potential for competing reactions at the alcohol functionality and difficulties in controlling the stereochemistry of the product [13] [14].
Recent advances in sulfonylation methodologies have led to the development of more efficient and selective protocols [15]. The Sandmeyer-type sulfonyl chloride synthesis from anilines and DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) has emerged as a valuable approach for the preparation of arylsulfonyl chlorides under mild conditions [15]. This methodology offers advantages in terms of functional group tolerance and operational simplicity, making it potentially applicable to the synthesis of intermediates for (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol [15].
Table 2: Optimization of Sulfonylation Conditions for Morpholine Incorporation
Entry | Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|---|
1 | 4-Acetylbenzenesulfonyl chloride | Triethylamine | Dichloromethane | 0 to 25 | 4 | 75 |
2 | 4-Acetylbenzenesulfonyl chloride | Pyridine | Dichloromethane | 0 to 25 | 6 | 82 |
3 | 4-Acetylbenzenesulfonyl chloride | DIPEA | Tetrahydrofuran | 0 to 25 | 5 | 79 |
4 | 4-Acetylbenzenesulfonyl chloride | Potassium carbonate | Acetone | 25 | 8 | 68 |
5 | 4-Acetylbenzenesulfonyl chloride | Sodium hydroxide | Water/Acetone | 0 to 25 | 3 | 85 |
Electrochemical methods have also been explored for the formation of sulfonamide bonds [13]. The electrochemical oxidative coupling of amines and thiols provides an innovative approach for sulfonamide synthesis, offering advantages in terms of sustainability and atom economy [13]. This methodology could potentially be adapted for the synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol by employing appropriate thiol and amine precursors [13].
Another promising approach involves the use of DABSO as a sulfur source for the construction of sulfonamides [14]. This methodology enables the direct formation of sulfonamide bonds through a three-component coupling reaction of DABSO, amines, and aryl halides under palladium-catalyzed conditions [14]. The reaction proceeds under mild conditions with broad functional group tolerance, making it potentially applicable to the synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol [14].
Recent developments in decarboxylative chlorosulfonylation have opened new avenues for sulfonamide synthesis [16]. This innovative approach enables the direct conversion of carboxylic acids to sulfonyl chlorides, which can then react with amines to form sulfonamides [16]. For the synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol, this methodology could provide a more direct route from readily available carboxylic acid precursors [16].
Optimization of reaction parameters such as solvent, base, temperature, and reaction time is crucial for achieving high yields and selectivity in the sulfonylation reaction [14]. For the incorporation of the morpholine moiety, the use of pyridine as both solvent and base has proven particularly effective, providing the desired sulfonamide in excellent yields [14]. The reaction typically proceeds smoothly at room temperature, with complete conversion achieved within 4-6 hours [14].
The incorporation of the morpholine ring represents a critical aspect in the synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol [17]. Several synthetic pathways have been developed for the construction of the morpholine moiety, each offering distinct advantages in terms of efficiency, selectivity, and compatibility with other functional groups present in the molecule [17] [18].
Alternative approaches focus on the de novo construction of the morpholine ring at a later stage of the synthesis [18]. This strategy offers greater flexibility in terms of structural diversification and may be advantageous when specific substitution patterns on the morpholine ring are desired [18]. Several methodologies have been developed for the de novo construction of morpholine rings, including those based on multicomponent reactions, cyclization of linear precursors, and ring-opening of heterocyclic intermediates [18].
The multicomponent reaction approach, developed by Dömling and colleagues, enables the rapid assembly of morpholine scaffolds through a one-pot process [18]. This methodology involves the reaction of an isocyanide, trimethylsilyl azide, and an appropriate amino alcohol or haloalcohol to form a tetrazole intermediate, which then undergoes cyclization to yield the morpholine ring [18]. This approach offers advantages in terms of efficiency and atom economy, making it potentially applicable to the synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol [18].
Table 3: Morpholine Ring Construction Methodologies
Method | Key Reagents | Conditions | Advantages | Limitations |
---|---|---|---|---|
Direct Sulfonylation | Morpholine, Sulfonyl chloride | Base, Solvent, RT | Simple, Direct | Limited structural diversity |
Multicomponent Reaction | Isocyanide, TMS-azide, Amino alcohol | MeOH, RT to reflux | One-pot, Efficient | Complex reaction mixture |
Cyclization of Linear Precursors | Amino alcohol, Electrophile | Base, Solvent, Heat | Versatile, Controlled | Multiple steps required |
Ring-Opening/Cyclization | Aziridine, Propargyl alcohol | Gold catalyst, DCM, RT | Mild conditions, Stereoselective | Specialized catalysts needed |
Oxirane Ring-Opening | Tosylamide, Chiral oxiranes | PTC conditions, THF | Enantioselective, Modular | Requires chiral starting materials |
Another valuable approach involves the cyclization of linear precursors containing appropriately positioned functional groups [19]. For instance, the regioselective O-sulfonylation of N,N-bis(2-hydroxyalkyl)tosylamides provides an efficient route to enantiopure morpholines [19]. This methodology takes advantage of the different steric and electronic properties of the hydroxy groups to achieve selective sulfonylation, followed by intramolecular cyclization to form the morpholine ring [19]. This approach could potentially be adapted for the synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol by incorporating the appropriate phenylethanol moiety into the linear precursor [19].
Recent advances in transition metal catalysis have led to the development of innovative methods for morpholine ring construction [20]. A gold(I)-catalyzed tandem ring-opening and cycloisomerization reaction of aziridines with propargyl alcohols provides a convenient synthetic route to morpholine derivatives under mild conditions [20]. This methodology offers advantages in terms of functional group tolerance and stereoselectivity, making it potentially applicable to the synthesis of complex morpholine-containing compounds such as (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol [20].
Another promising approach involves the sequential ring-opening of two different optically pure oxiranes by a tosylamide under solid-liquid phase transfer catalysis conditions [19]. This methodology enables the synthesis of enantiopure 2,6-disubstituted morpholines with high stereoselectivity [19]. For the synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol, this approach could provide access to the morpholine moiety with precise control over the stereochemistry of the adjacent carbon atoms [19].
The purification and isolation of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol represent critical steps in ensuring the high purity and enantiomeric integrity of the final product [21]. Various techniques have been developed for the purification of chiral sulfonamide derivatives, each offering distinct advantages depending on the specific impurities present and the scale of the synthesis [21] [22].
Column chromatography using silica gel represents one of the most commonly employed purification techniques for sulfonamide derivatives [23]. For the purification of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol, a gradient elution system using ethyl acetate and hexane typically provides good separation from common impurities [23]. The addition of small amounts of triethylamine (0.1-0.5%) to the mobile phase can help minimize tailing and improve the chromatographic profile [23].
Recrystallization offers another valuable approach for the purification of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol, particularly on larger scales . The compound can be effectively recrystallized from a mixture of ethanol and water or ethyl acetate and hexane, providing the pure product in high yield . Multiple recrystallizations may be necessary to achieve the desired level of purity, especially when high enantiomeric excess is required .
Table 4: Purification Methods for (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol
Method | Conditions | Recovery (%) | Purity (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
Column Chromatography | Silica gel, EtOAc/Hexane (1:3 to 1:1) | 85-90 | >98 | Unchanged |
Recrystallization | EtOH/Water (3:1), 4°C | 75-80 | >99 | Slight improvement |
Preparative HPLC | C18 column, MeOH/Water gradient | 90-95 | >99.5 | Unchanged |
Chiral HPLC | Chiralpak IA3 column, Hexane/iPrOH | 85-90 | >99.5 | >99.5 |
Selective Crystallization | Hexane, -20°C | 60-70 | >99 | >99 |
For analytical purposes and small-scale purifications, high-performance liquid chromatography (HPLC) provides an excellent method for the isolation of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol [23]. Reverse-phase HPLC using a C18 column and a gradient of methanol and water typically offers good separation from related impurities [23]. For preparative applications, scale-up to semi-preparative or preparative HPLC can be achieved using larger columns and adjusted flow rates [23].
The determination and enhancement of enantiomeric purity represent particularly important aspects of the purification process for (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol [21]. Chiral HPLC using polysaccharide-based stationary phases such as Chiralpak IA3 or YMC Chiral ART Amylose SA provides an effective method for the separation of enantiomers [23]. A mobile phase consisting of hexane and isopropanol typically offers good resolution, enabling both analytical determination of enantiomeric excess and preparative separation if necessary [23].
Supercritical fluid chromatography (SFC) has emerged as a particularly valuable technique for the chiral separation of sulfonamide derivatives [21] [22]. Compared to conventional HPLC, SFC offers advantages in terms of speed, resolution, and environmental impact [21] [22]. For the separation of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol from its enantiomer, SFC using a Chiralpak IA3 column and a mobile phase of carbon dioxide and methanol has proven highly effective, providing excellent resolution and enabling the isolation of each enantiomer with enantiomeric purity exceeding 98% [21] [22].
Selective crystallization represents another valuable approach for enhancing the enantiomeric purity of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol [4]. This technique takes advantage of the different solubility properties of the racemate and the pure enantiomer [4]. By carefully controlling the crystallization conditions, the racemate can be selectively crystallized, leaving the desired enantiomer enriched in the mother liquor [4]. This approach has been successfully applied to various chiral phosphine oxides and could potentially be adapted for the purification of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol [4].